molecular formula C13H20N4O3 B11986137 3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione

3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B11986137
M. Wt: 280.32 g/mol
InChI Key: MQGNNJQTNFHNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione, also known as pentoxifylline, is a xanthine derivative. It is primarily used as a pharmaceutical agent to treat muscle pain in people with peripheral artery disease. This compound is known for its ability to improve blood flow by decreasing the viscosity of blood and enhancing the flexibility of red blood cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione typically involves the alkylation of theobromine with 5-bromo-1-pentanone. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This results in the relaxation of smooth muscles and improved blood flow. The compound also exhibits anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-1-(5-oxo-hexyl)-3,7-dihydro-purine-2,6-dione is unique due to its specific therapeutic applications in improving blood flow and its anti-inflammatory properties. Unlike caffeine and theophylline, which are primarily used for their stimulant effects, this compound is specifically targeted for vascular and inflammatory conditions .

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

3,7-dimethyl-1-(5-oxohexyl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10-11H,4-7H2,1-3H3

InChI Key

MQGNNJQTNFHNHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCN1C(=O)C2C(N=CN2C)N(C1=O)C

Origin of Product

United States

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